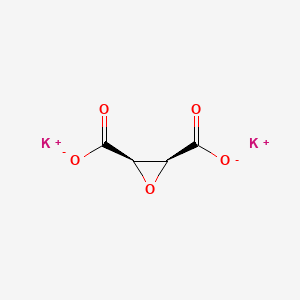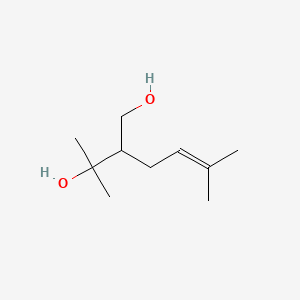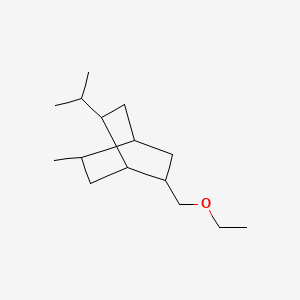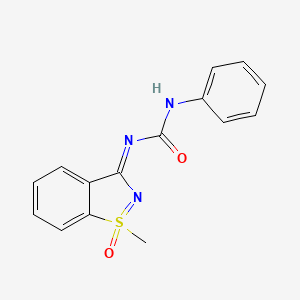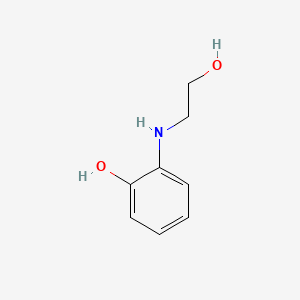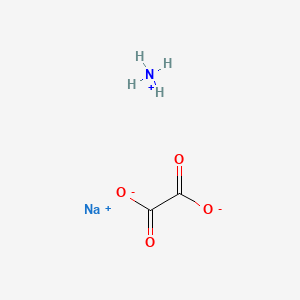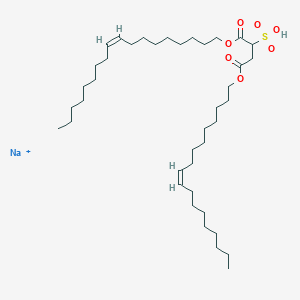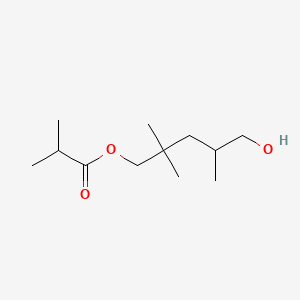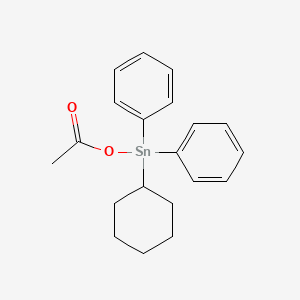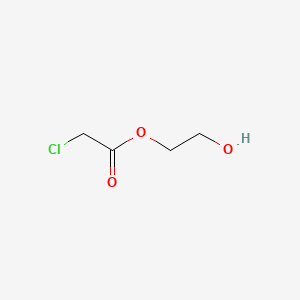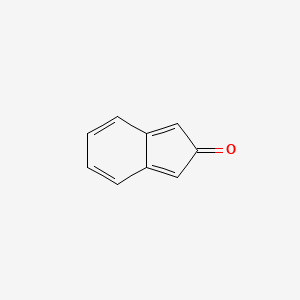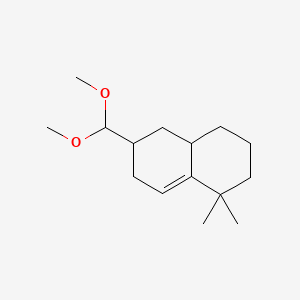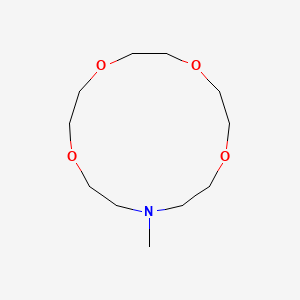
Benzyl(4-methylphenyl)diphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(4-methylphenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a 4-methylphenyl group, and two phenyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with an appropriate benzyl halide. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphorane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl(4-methylphenyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane to phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Benzyl(4-methylphenyl)diphenylphosphorane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(4-methylphenyl)diphenylphosphorane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the benzyl and 4-methylphenyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in the counterion and overall structure.
Diphenyl(4-methylphenyl)phosphine: Similar but lacks the benzyl group.
Uniqueness: Benzyl(4-methylphenyl)diphenylphosphorane is unique due to the combination of its substituents, which confer distinct reactivity and properties compared to other phosphoranes
Properties
CAS No. |
13432-86-5 |
|---|---|
Molecular Formula |
C26H24P+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl-(4-methylphenyl)-diphenylphosphanium |
InChI |
InChI=1S/C26H24P/c1-22-17-19-26(20-18-22)27(24-13-7-3-8-14-24,25-15-9-4-10-16-25)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/q+1 |
InChI Key |
CSTGLINPPDZWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


